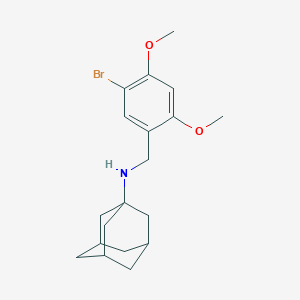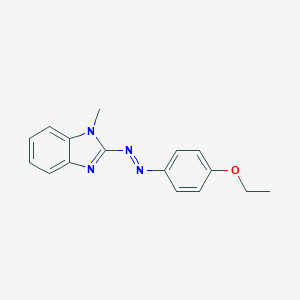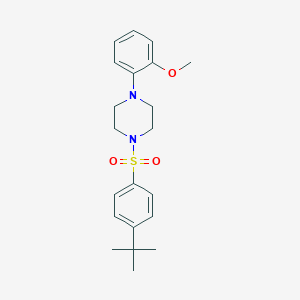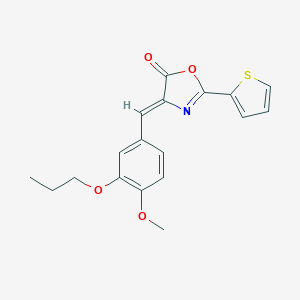![molecular formula C27H23ClN2O6 B416416 3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID](/img/structure/B416416.png)
3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazole ring, the introduction of the furan and benzoic acid moieties, and the final coupling of these fragments. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Various substitution reactions can be performed to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated version of the compound.
Aplicaciones Científicas De Investigación
3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, which in turn can affect various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butoxycarbonyl)benzoic acid: Shares the butoxycarbonyl group but lacks the complex pyrazole and furan moieties.
4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid: Contains a similar benzoic acid core but with different substituents.
Uniqueness
What sets 3-[(4Z)-4-({5-[3-(BUTOXYCARBONYL)-4-CHLOROPHENYL]FURAN-2-YL}METHYLIDENE)-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID apart is its combination of multiple functional groups, which allows for a wide range of chemical modifications and interactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C27H23ClN2O6 |
|---|---|
Peso molecular |
506.9g/mol |
Nombre IUPAC |
3-[(4Z)-4-[[5-(3-butoxycarbonyl-4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C27H23ClN2O6/c1-3-4-12-35-27(34)22-14-17(8-10-23(22)28)24-11-9-20(36-24)15-21-16(2)29-30(25(21)31)19-7-5-6-18(13-19)26(32)33/h5-11,13-15H,3-4,12H2,1-2H3,(H,32,33)/b21-15- |
Clave InChI |
BFFAIQRUDHYDOM-QNGOZBTKSA-N |
SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)Cl |
SMILES isomérico |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)Cl |
SMILES canónico |
CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=CC(=C4)C(=O)O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1-azepanyl)-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B416336.png)

![3-bromo-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B416340.png)
![4-tert-butyl-N-[4-{[(4-tert-butylphenyl)sulfonyl]amino}-2-(4,4-dimethyl-2,6-dioxocyclohexyl)phenyl]benzenesulfonamide](/img/structure/B416341.png)


![Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate](/img/structure/B416347.png)
![Methyl 4-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}phenylcarbamate](/img/structure/B416348.png)
![10-(3-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B416349.png)
![6-(4-Chlorophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B416350.png)
![6-Phenylbenzo[a]phenazin-5-yl acetate](/img/structure/B416351.png)
![1-[3-(3,4-Dimethoxyphenyl)acryloyl]-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B416352.png)

